N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide
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Overview
Description
N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide is a synthetic organic compound known for its diverse applications in scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-nitroaniline and 2,3,4-trimethoxybenzoic acid.
Reduction: The nitro group of 3-nitroaniline is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acetylation: The resulting 3-aminoaniline is acetylated using acetic anhydride to form 3-(acetylamino)aniline.
Amide Formation: Finally, 3-(acetylamino)aniline is coupled with 2,3,4-trimethoxybenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylamino and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Products may include carboxylic acids or quinones.
Reduction: Products may include amines or alcohols.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or proteases, disrupting cellular signaling pathways and leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(acetylamino)phenyl]-2-nitrobenzamide
- N-[3-(acetylamino)phenyl]-2-furamide
- N-[3-(acetylamino)phenyl]-2-chlorobenzamide
Uniqueness
N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide is unique due to its trimethoxy substitution pattern, which imparts distinct chemical and biological properties. This substitution enhances its solubility, stability, and potential interactions with biological targets compared to other similar compounds.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2,3,4-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-11(21)19-12-6-5-7-13(10-12)20-18(22)14-8-9-15(23-2)17(25-4)16(14)24-3/h5-10H,1-4H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIQIODIRKGEJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C(=C(C=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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